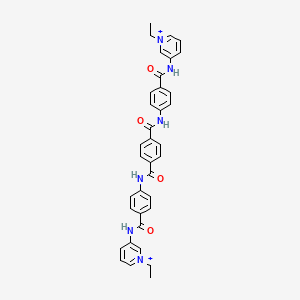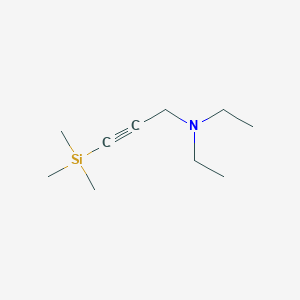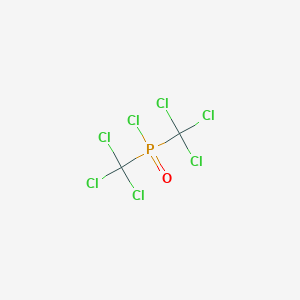
Phosphinic chloride, bis(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic chloride, bis(trichloromethyl)- is a chemical compound with the formula (CCl3)2PCl. It is a derivative of phosphinic acid and is characterized by the presence of two trichloromethyl groups attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Phosphinic chloride, bis(trichloromethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with trichloromethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Phosphinic chloride, bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphinic chloride, bis(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: It is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphinic chloride, bis(trichloromethyl)- involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phosphorus atom can also participate in coordination chemistry, forming complexes with metals and other ligands. These interactions are crucial for its applications in catalysis and material science.
Comparación Con Compuestos Similares
Phosphinic chloride, bis(trichloromethyl)- can be compared with other similar compounds such as:
Phosphorus trichloride: A precursor in the synthesis of phosphinic chloride, bis(trichloromethyl)-.
Triphosgene (bis(trichloromethyl) carbonate): Used as a safer alternative to phosgene in various chemical reactions.
Phosphine oxides: Compounds with similar reactivity but different structural properties. The uniqueness of phosphinic chloride, bis(trichloromethyl)- lies in its dual trichloromethyl groups, which confer distinct reactivity and applications compared to other phosphorus-containing compounds.
Propiedades
Número CAS |
23041-25-0 |
|---|---|
Fórmula molecular |
C2Cl7OP |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
trichloro-[chloro(trichloromethyl)phosphoryl]methane |
InChI |
InChI=1S/C2Cl7OP/c3-1(4,5)11(9,10)2(6,7)8 |
Clave InChI |
RBZABDYWHRGPGO-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
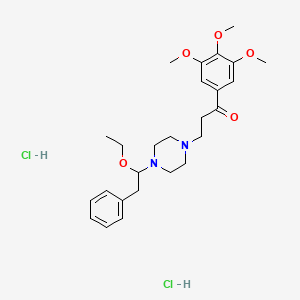
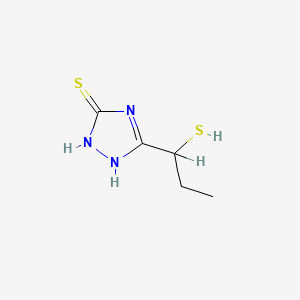
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
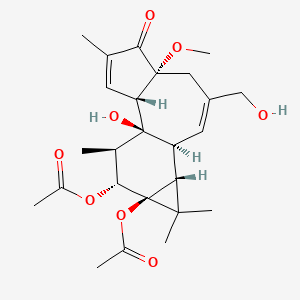


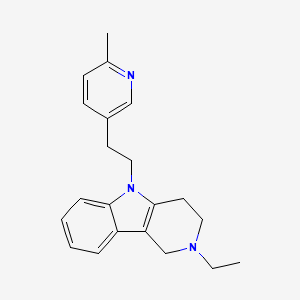



![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)
